An In-Depth Technical Guide to 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine, including its key identifiers, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, safety information, and potential applications in research and development.
Core Compound Identification
Chemical Name: 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine
| Identifier | Value | Source |
| SMILES | CNCCC1=CC=C(Br)O1 | [1] |
| InChIKey | VXQXCEMIIXFKHO-UHFFFAOYSA-N | [1] |
| CAS Number | 1341448-28-9 | [1] |
| Molecular Formula | C₇H₁₀BrNO | [1] |
| Molecular Weight | 204.07 g/mol | [1] |
| IUPAC Name | amine | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine is presented below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Purity | >98% | [1] |
| LogP | 1.121 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Fsp3 | 0.43 | [1] |
Synthesis and Mechanism
The synthesis of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine can be achieved through a multi-step process, likely involving the formation of a key intermediate followed by reductive amination. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A potential synthetic route involves the initial preparation of 2-(5-bromofuran-2-yl)ethan-1-amine, which is then methylated. A common and efficient method for the N-methylation of primary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[2][3]
Caption: Proposed synthesis of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine via the Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke N-Methylation
This protocol describes the N-methylation of a primary amine using formaldehyde and formic acid.[2][4]
Materials:
-
2-(5-bromofuran-2-yl)ethan-1-amine (1 equivalent)
-
Formaldehyde (37% in H₂O, excess)
-
Formic acid (excess)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-(5-bromofuran-2-yl)ethan-1-amine.
-
Add an excess of aqueous formaldehyde solution, followed by an excess of formic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine.
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum would be expected to show signals for the furan ring protons, the ethyl chain protons, and the N-methyl protons. The furan protons would appear in the aromatic region, while the ethyl and methyl protons would be in the aliphatic region.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the furan ring, the ethyl chain, and the N-methyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Safety and Handling
Hazard Identification:
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Keep container tightly closed.
Potential Applications in Research and Development
Furan derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[9] The presence of the furan moiety in a molecule can contribute to various therapeutic properties.
Potential Areas of Investigation:
-
Medicinal Chemistry: As a substituted furan-containing amine, this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity. Furan derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9]
-
Neuroscience Research: The structural similarity of the 2-aminoethylfuran core to certain neurotransmitters suggests that derivatives of this compound could be explored for their effects on the central nervous system.
-
Materials Science: Furan-based compounds can be used in the development of new polymers and materials with specific properties.
The bromination of the furan ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for screening and development.
References
-
PubChem. N-(furan-2-ylmethyl)ethanamine. Available from: [Link]
-
DEA Microgram Journal. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available from: [Link]
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Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Available from: [Link]
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RSC Publishing. Intramolecular Oxidative Coupling: I2/TBHP/NaN3-Mediated Synthesis of Benzofuran Derivatives. Available from: [Link]
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ResearchGate. Physicochemical and pharmacological study of some newly synthesized furan imine Derivatives. Available from: [Link]
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ResearchGate. Eschweiler–Clarke Reductive Amination. Available from: [Link]
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ResearchGate. Reductive amination of amines with formaldehyde ?. Available from: [Link]
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ChemSynthesis. N,N-diethyl-2-methylnaphtho[1,2-b]furan-3-amine. Available from: [Link]
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Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]
-
PubChem. 3-(5-bromofuran-2-yl)-N-methylprop-2-yn-1-amine. Available from: [Link]
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PubChemLite. [(5-bromofuran-2-yl)methyl][2-(1h-imidazol-1-yl)ethyl]amine. Available from: [Link]
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Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Available from: [Link]
- Google Patents. In situ or one-pot hydrogenation and reductive amination process.
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MDPI. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Available from: [Link]
-
ResearchGate. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Available from: [Link]
-
MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Available from: [Link]
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